molecular formula C8H4BrFO B2406062 5-Bromo-6-fluoro-1-benzofuran CAS No. 1427417-54-6

5-Bromo-6-fluoro-1-benzofuran

Cat. No.: B2406062
CAS No.: 1427417-54-6
M. Wt: 215.021
InChI Key: BHLGVJAMAUEQIY-UHFFFAOYSA-N
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Description

Overview of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a fundamental structural unit in a vast array of natural products and synthetic molecules. nih.govnumberanalytics.com First synthesized by Perkin in 1870, the benzofuran scaffold has since become a cornerstone in heterocyclic chemistry due to the diverse biological activities exhibited by its derivatives. nih.govacs.org The planar, unsaturated ring system, with its integrated oxygen atom, influences the molecule's electronic distribution, making it a versatile building block for new chemical entities. numberanalytics.com Benzofuran derivatives are integral to numerous clinically approved drugs and are recognized for their wide-ranging pharmacological properties. nih.govtandfonline.comnih.gov

The inherent versatility of the benzofuran nucleus has spurred the development of numerous synthetic methodologies to construct and functionalize this scaffold. nih.govjocpr.com These methods are crucial for accessing novel derivatives with potential applications in medicinal chemistry, agriculture, and materials science. acs.org

Significance of Halogenated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the benzofuran ring system significantly enhances the biological and chemical properties of the resulting derivatives. mdpi.comnih.gov Halogenation is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Halogenated benzofurans have consistently demonstrated notable cytotoxic activity against various cancer cell lines. mdpi.comnih.govresearchgate.net This enhanced activity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. mdpi.com The position and nature of the halogen substituent are critical factors in determining the biological activity of these compounds. nih.gov For instance, the presence of bromine and fluorine atoms can lead to compounds with potent anti-inflammatory and potential anticancer effects. nih.gov

Research Trajectory of 5-Bromo-6-fluoro-1-benzofuran within Contemporary Organic Synthesis

Within the broader class of halogenated benzofurans, this compound has emerged as a compound of interest in modern organic synthesis. Its specific substitution pattern, with a bromine atom at the 5-position and a fluorine atom at the 6-position, presents a unique combination of electronic and steric properties. This particular arrangement influences its reactivity and potential as a precursor for more complex molecules.

The synthesis of fluorinated benzofurans often involves the use of fluorinated starting materials and can be achieved through methods like intramolecular substitution reactions. rsc.orgrsc.org The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective chemical transformations at different positions of the benzofuran core. This makes this compound a valuable intermediate in the construction of diverse chemical libraries for drug discovery and materials science applications. Research continues to explore the synthesis and potential applications of this and related dihalogenated benzofuran derivatives.

Properties

IUPAC Name

5-bromo-6-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLGVJAMAUEQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427417-54-6
Record name 5-bromo-6-fluoro-1-benzofuran
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Synthetic Methodologies for 5 Bromo 6 Fluoro 1 Benzofuran and Analogues

Precursor Synthesis Strategies for Halogenated Benzofuran (B130515) Cores

The construction of the halogenated benzofuran core often involves either the initial synthesis of a substituted phenolic precursor followed by cyclization, or the direct halogenation of a pre-formed benzofuran ring. The specific substitution pattern of 5-bromo-6-fluoro-1-benzofuran necessitates regioselective control during the halogenation steps.

Targeted Bromination Protocols for Benzofuran Ring Systems

The introduction of a bromine atom onto the benzofuran ring is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the ring and the choice of brominating agent. While direct bromination of 6-fluorobenzofuran (B2850049) would be a potential route, the directing effects of the fluorine and the furan (B31954) oxygen atom must be considered to achieve the desired 5-bromo substitution.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and phenyltrimethylammonium (B184261) tribromide (PTT). Studies on the bromination of 2-acetyl benzofuran derivatives with PTT in acetic acid have shown the formation of 2-bromoacetyl benzofurans researchgate.net. Research into the synthesis of new benzofuran derivatives has utilized both NBS and Br₂ for bromination. For instance, bromination of certain esters or acids has been achieved by refluxing with NBS and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride or ethanol (B145695) nih.gov. Alternatively, direct bromination with a solution of bromine in chloroform (B151607) has been employed nih.gov. These methods highlight the versatility of bromination reagents, which can be selected to target either the heterocyclic furan ring or the benzene (B151609) ring, depending on the substrate and reaction conditions.

ReagentSubstrate TypeConditionsProduct Type
N-Bromosuccinimide (NBS)Benzofuran esters/acidsBenzoyl peroxide (cat.), CCl₄ or Ethanol, refluxBrominated benzofurans
Bromine (Br₂)Benzofuran esters/amides/acidsChloroform or Acetic Acid, room temp.Brominated benzofurans
Phenyltrimethylammonium tribromide (PTT)2-Acetyl benzofuransAcetic Acid2-Bromoacetyl benzofurans

Selective Fluorination Methodologies for Benzofuran Ring Systems

Selective fluorination is a more challenging transformation due to the high reactivity of many fluorinating agents. For a target like this compound, a plausible strategy involves the synthesis beginning with a pre-fluorinated precursor, such as a 4-fluorophenol (B42351) derivative, which is then elaborated into the final benzofuran structure.

Direct fluorination of the benzofuran core is also possible using modern electrophilic fluorinating reagents. Agents like Selectfluor™ (F-TEDA-BF₄) are known to effectively fluorinate various aromatic and heteroaromatic systems. Research has shown that the fluorination of 2-substituted benzo[b]furans with Selectfluor™ in a mixture of acetonitrile (B52724) and water can produce 3-fluoro-2-hydroxy-2-substituted benzo[b]furans, which can then be dehydrated to yield 3-fluorinated, 2-substituted benzo[b]furans. This indicates that direct fluorination tends to occur on the electron-rich furan ring. Therefore, to achieve substitution on the benzene ring, a multi-step synthesis starting from a fluorinated phenol (B47542) is often the more viable approach.

Tandem Halogenation and Cyclization Approaches

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for synthesizing complex molecules like substituted benzofurans. An electrophilic cyclization of o-anisole-substituted ynamides using halogen sources like iodine (I₂), NBS, or N-chlorosuccinimide (NCS) can produce 3-halogenated 2-amidobenzofurans organic-chemistry.org. These halogenated intermediates can then be further functionalized through cross-coupling reactions organic-chemistry.org.

Another approach involves a cascade radical cyclization. For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is followed by intermolecular radical-radical coupling to construct complex benzofuran derivatives nih.gov. While not a direct halogenation/cyclization, this method highlights how a halogen atom (iodine) on a precursor can be instrumental in initiating the cyclization cascade to form the benzofuran core nih.gov.

Classical and Contemporary Annulation Routes to Substituted Benzofurans

Annulation strategies focus on constructing the furan ring onto a pre-existing, appropriately substituted benzene precursor. For this compound, this would typically involve starting with a 4-bromo-5-fluorophenol derivative.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium catalysis is a powerful tool for benzofuran synthesis, enabling the formation of C-C and C-O bonds required for the furan ring. A common strategy involves the reaction of o-halophenols (particularly o-iodophenols) with alkynes, followed by intramolecular cyclization.

One-pot syntheses have been developed that utilize a palladium-catalyzed enolate arylation with o-bromophenols to produce a variety of benzofurans in moderate to excellent yields nih.gov. Another efficient route involves the reaction of o-iodophenols with silylaryl triflates, which, after O-arylation, undergo an in-situ palladium-catalyzed cyclization to form dibenzofurans, a related structural class nih.gov. This intramolecular arylation is a key step in forming the furan ring nih.gov. Furthermore, a one-step synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes has been achieved using a recyclable palladium catalyst under copper- and ligand-free conditions koreascience.kr.

Tandem reactions catalyzed by palladium have also been reported, such as the reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which proceeds via sequential nucleophilic addition and intramolecular cyclization to yield 2-aroyl benzofurans rsc.org. A palladium-catalyzed C-H functionalization/cyclization of benzoquinone with terminal alkynes provides another route to substituted benzofurans nih.gov.

PrecursorsCatalyst SystemKey Transformation
o-Bromophenols + KetonesPalladium catalystEnolate arylation and cyclization nih.gov
o-Iodophenols + Terminal AlkynesRecyclable Pd on nano-carbon ballsHeteroannulation koreascience.kr
o-Iodophenols + Silylaryl TriflatesPalladium catalystO-arylation and intramolecular cyclization nih.gov
2-(2-Acylphenoxy)acetonitriles + Arylboronic acidsPalladium catalystTandem addition/cyclization rsc.org

Copper-Mediated and Catalyzed Benzofuran Formation

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for benzofuran synthesis. These methods are often cost-effective and exhibit unique reactivity. A prominent strategy is the copper-catalyzed intramolecular C-O bond formation.

A facile one-pot synthesis of polysubstituted benzofurans from phenols and alkynes has been developed using a copper catalyst and molecular oxygen as the oxidant rsc.orgsemanticscholar.org. This process involves a sequential nucleophilic addition of the phenol to the alkyne followed by an aerobic oxidative cyclization rsc.orgsemanticscholar.org.

Domino reactions involving copper are also effective. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through a sequence of intermolecular C-C bond formation followed by intramolecular C-O bond formation organic-chemistry.org. Additionally, one-pot tandem reactions of o-iodophenols, acyl chlorides, and phosphorus ylides in the presence of a copper catalyst enable a rapid synthesis of functionalized benzofurans organic-chemistry.org. This reaction proceeds through the in-situ formation of allenes, followed by an oxa-Michael addition and a copper-catalyzed C-arylation to complete the cyclization organic-chemistry.org.

PrecursorsCatalyst SystemKey Transformation
Phenols + AlkynesCopper catalyst, O₂Aerobic oxidative cyclization rsc.orgsemanticscholar.org
1-Bromo-2-iodobenzenes + β-Keto estersCuIDomino C-C/C-O coupling
o-Iodophenols + Acyl chlorides + Phosphorus ylidesCuBr, 1,10-phenanthrolineTandem allene (B1206475) formation/oxa-Michael/C-arylation organic-chemistry.org
o-Halophenols + 2-Halo-amidesCuICascade N-arylation/O-arylation

Intramolecular Oxa-Michael Additions and Related Cyclizations

The intramolecular oxa-Michael addition is a powerful strategy for forming the furan ring of the benzofuran system. This reaction typically involves a tethered alcohol nucleophile attacking an α,β-unsaturated carbonyl system, leading to cyclization. For precursors to halogenated benzofurans, this method provides a direct route to the core structure.

Catalytic enantioselective versions of this reaction have been developed, utilizing chiral catalysts to produce enantioenriched benzofuran derivatives. For instance, chiral phosphoric acid and metal catalysts like Hoveyda–Grubbs II have been used in cascade reactions that combine olefin cross-metathesis with intramolecular oxo-Michael addition to yield various benzofuran structures. rsc.org Bifunctional iminophosphorane (BIMP) catalysts have also proven effective in promoting these cyclizations for a broad range of substrates, including those leading to dihydro-benzofurans, with excellent yields and enantioselectivity. acs.org Brønsted acids are also known to efficiently catalyze the intramolecular oxa-Michael addition, sometimes under solvent-free and microwave irradiation conditions, offering an environmentally benign pathway. nih.govsemanticscholar.orgacs.org

Catalyst TypeSubstrate TypeKey Features
Chiral Phosphoric Acid / Hoveyda–Grubbs IIortho-allylphenols and enonesCascade reaction, good yields and enantioselectivity rsc.org
Bifunctional Iminophosphorane (BIMP)Alcohols tethered to Michael acceptorsHigh efficiency, broad scope, excellent enantiomeric ratios acs.org
Brønsted Acids (e.g., Triflic Acid)o-alkynylphenols / quinone imine ketalsCan be performed solvent-free with microwave irradiation nih.govsemanticscholar.orgacs.org

Dearomatization-Initiated and Rearrangement-Based Syntheses

Rearrangement reactions offer unique pathways to the benzofuran core, often from more readily available starting materials. These transformations can involve skeletal reorganization to form the desired heterocyclic system. For example, the rearrangement of a benzopyran group to a benzofuran group has been reported as an unusual but effective synthetic pathway. nih.gov Similarly, the rearrangement of 2-hydroxychalcones can be controlled to selectively produce different benzofuran isomers. nih.gov

A notable strategy involves a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of 2,6-disubstituted phenols with alkynyl sulfoxides, which is followed by substituent migration to yield highly substituted benzofurans. rsc.org This method allows for the synthesis of multi-substituted benzofurans that might be difficult to access through other routes. Another approach utilizes a Claisen rearrangement of O-allyl phenols followed by ring-closing metathesis to construct the benzofuran ring. researchgate.net

Rearrangement TypeStarting MaterialsKey Outcome
Benzopyran to BenzofuranSubstituted benzopyransNovel synthetic pathway to benzofuran derivatives nih.gov
Chalcone Rearrangement2-hydroxychalconesSelective synthesis of 3-formyl or 3-acylbenzofurans nih.gov
rsc.orgrsc.org-Sigmatropic Rearrangement2,6-disubstituted phenols and alkynyl sulfoxidesAccess to highly substituted benzofurans via substituent migration rsc.org
Claisen Rearrangement / RCMO-allyl phenolsTransformation of various phenols into benzofurans researchgate.net

DMAP-Mediated and Other Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the synthesis of benzofuran scaffolds. 4-Dimethylaminopyridine (DMAP) has been employed as a mediator in tandem cyclization reactions. For instance, a DMAP-mediated cascade reaction involving ortho-hydroxy α-aminosulfones and brominated substrates like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid has been developed to synthesize various aminobenzofuran derivatives. semanticscholar.orgresearchgate.netnih.govmdpi.com This approach is noted for its efficiency and good yields under mild conditions. semanticscholar.orgnih.gov

Other organocatalytic strategies include the use of proline-based catalysts for synthesizing intermediates that lead to aurone-derived structures. dntb.gov.ua Furthermore, enantioselective strategies combining different types of organocatalysis, such as Brønsted base and N-heterocyclic carbene catalysis, have been used for the concise construction of complex scaffolds like cyclopenta[b]benzofurans. rsc.org The oxidation-cyclization of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide represents a green organocatalytic route to dihydrobenzofurans. thieme-connect.com

Advanced Functionalization and Derivatization from this compound Scaffolds

The bromine and fluorine atoms on the this compound scaffold are not merely passive substituents; they are key functional handles for further molecular elaboration. These halogens direct reactivity and enable a wide range of transformations, allowing for the synthesis of a diverse library of complex molecules.

Halogen-Directed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The bromine atom at the C5 position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are fundamental for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the bromo-benzofuran with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This method is highly versatile for introducing aryl or heteroaryl substituents at the C5 position. semanticscholar.org The reactivity difference between C-Br and C-F bonds allows for selective coupling. For instance, in a related compound, 5-bromo-2-fluorobenzofuran, a palladium catalyst selectively coupled at the C-Br bond, leaving the C-F bond intact. beilstein-journals.orgnih.gov A subsequent nickel-catalyzed reaction could then activate the C-F bond for a second, different coupling. beilstein-journals.orgnih.gov

The Negishi coupling utilizes an organozinc reagent, which is cross-coupled with the bromo-benzofuran using a palladium or nickel catalyst. This reaction is also highly effective for creating C-C bonds. A one-pot procedure involving directed ortho-lithiation, zincation, and Negishi cross-coupling has been used to synthesize complex fused benzofuran systems, demonstrating the power of this reaction in tandem sequences. nih.govchemrxiv.orgresearchgate.netacs.orgresearchgate.net

Cross-Coupling ReactionKey ReagentsTypical Application on Halogenated Benzofurans
Suzuki-MiyauraOrganoboronic acid/ester, Pd catalyst, BaseArylation/heteroarylation at the C-Br position semanticscholar.orgnih.gov
NegishiOrganozinc reagent, Pd or Ni catalystC-C bond formation, often in one-pot sequences nih.govacs.org

Nucleophilic Substitutions and Additions on Halogenated Benzofurans

The electron-withdrawing nature of the fluorine and bromine atoms, combined with the aromatic system, can render the benzofuran ring susceptible to nucleophilic aromatic substitution (SNAr), particularly under forcing conditions or if additional activating groups are present. In a related synthetic strategy for benzofuropyridines, an intramolecular SNAr reaction, where a phenoxide attacks a fluoropyridine ring, is the key ring-forming step. nih.govchemrxiv.org This highlights the potential for the fluorine atom in this compound to be displaced by strong nucleophiles, especially when the ring is activated. The reactivity of halogenated heterocycles to nucleophilic substitution is generally higher than their benzene analogues. uoanbar.edu.iq

Electrophilic Aromatic Substitutions on Activated Benzofuran Rings

Electrophilic aromatic substitution on the this compound ring will be directed by the existing substituents. The benzofuran ring itself is an activated system, analogous to indole (B1671886) or benzothiophene. uoanbar.edu.iq The oxygen atom of the furan ring is a strong activating, ortho-, para-director. In the context of the benzofuran system, electrophilic attack typically occurs at the C2 or C3 positions.

However, the directing effects of the halogens on the benzene ring must also be considered. Both bromine and fluorine are deactivating but ortho-, para-directing. The positions available for substitution on the benzene portion are C4 and C7. The cumulative electron-withdrawing effects of the halogens will deactivate the benzene ring towards electrophilic attack compared to unsubstituted benzofuran. Therefore, electrophilic substitution would likely require forcing conditions and may preferentially occur at the more activated C2 or C3 positions of the furan ring, though regioselectivity could be complex.

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis in Benzofuran Functionalization

The convergence of photoredox catalysis and N-heterocyclic carbene (NHC) organocatalysis has emerged as a powerful strategy for novel chemical transformations. This dual catalytic system enables the generation of radical species under mild conditions, which can then be coupled with intermediates formed during the NHC catalytic cycle. This approach has found a unique application in the functionalization of benzofurans, leading to the development of innovative methods for the synthesis of complex derivatives.

A notable example of this dual catalytic strategy is the dearomatizing fluoroaroylation of benzofurans. rsc.org In this transformation, acyl fluorides serve as bifunctional reagents, allowing for the concurrent introduction of both an aroyl group and a fluorine atom across the 2,3-double bond of the benzofuran ring. The reaction proceeds to afford 3-aroyl-2-fluoro-2,3-dihydrobenzofuran products with high diastereoselectivity. rsc.org

The proposed mechanism for this reaction highlights the synergistic interplay between the two catalytic cycles. In the photoredox cycle, the benzofuran substrate undergoes single-electron oxidation by an excited photocatalyst to form a benzofuran radical cation. Simultaneously, in the NHC catalytic cycle, the NHC catalyst reacts with the acyl fluoride (B91410) to generate an acyl azolium intermediate. This intermediate is then reduced via single-electron transfer (SET) from the reduced photocatalyst to form a key ketyl radical species. The benzofuran radical cation and the NHC-bound ketyl radical then undergo a radical-radical cross-coupling to form an oxocarbenium ion. This intermediate is subsequently trapped by a fluoride anion, yielding the final 3-aroyl-2-fluoro-2,3-dihydrobenzofuran product. rsc.org

Detailed research findings have demonstrated the broad applicability of this methodology. A variety of substituted benzofurans and aroyl fluorides can be employed, leading to a diverse array of functionalized dihydrobenzofuran products. The reaction conditions are typically mild, utilizing visible light irradiation at room temperature.

The following table summarizes the key components and products of this photoredox and NHC-catalyzed benzofuran functionalization:

Benzofuran SubstrateAroyl FluoridePhotocatalystNHC CatalystProduct
BenzofuranBenzoyl fluorideRu(bpy)3(PF6)2IPr·HCl2-Fluoro-3-phenyl-2,3-dihydrobenzofuran-3-yl)(phenyl)methanone
5-Methylbenzofuran4-Methoxybenzoyl fluorideIr(ppy)2(dtbbpy)PF6IMes·HCl(2-Fluoro-5-methyl-2,3-dihydrobenzofuran-3-yl)(4-methoxyphenyl)methanone
6-Chlorobenzofuran4-Chlorobenzoyl fluoridefac-Ir(ppy)3SIMes·HCl(6-Chloro-2-fluoro-2,3-dihydrobenzofuran-3-yl)(4-chlorophenyl)methanone

This table is illustrative and represents the general transformation. For specific yields and detailed substrate scope, consulting the primary literature is recommended.

This methodology showcases the potential of combining photoredox and NHC catalysis for the development of novel transformations in heterocyclic chemistry. The ability to generate and couple radical intermediates under mild conditions opens new avenues for the synthesis of complex molecules that may not be readily accessible through traditional synthetic methods. While the dearomatizing fluoroaroylation is a key example, the fundamental principles of this dual catalytic system suggest broader potential for other types of benzofuran functionalization.

Reaction Mechanisms and Mechanistic Insights into 5 Bromo 6 Fluoro 1 Benzofuran Derivatives

Mechanistic Investigations of Electrophilic Reactions on Benzofurans

The benzofuran (B130515) ring system is susceptible to electrophilic substitution reactions. The electron-rich furan (B31954) ring fused to the benzene (B151609) ring dictates the molecule's reactivity towards electrophiles. Theoretical calculations and experimental results indicate that the preferential position for electrophilic attack on the unsubstituted benzofuran ring is the C2 position, followed by the C3 position, due to the higher electron density at these sites chemicalbook.compixel-online.net. The reaction typically proceeds through a three-step mechanism: generation of an electrophile, attack on the aromatic ring to form a carbocation intermediate (a sigma complex or arenium ion), and subsequent removal of a proton to restore aromaticity .

The bromination of benzofuran derivatives can proceed through different mechanistic pathways depending on the reaction conditions. In electrophilic aromatic substitution, the electrophile (Br+) attacks the electron-rich furan ring. For benzofuran, this attack preferentially occurs at the 2-position, leading to a resonance-stabilized carbocation intermediate stackexchange.comechemi.com. The subsequent loss of a proton restores the aromatic system, yielding the 2-bromo-benzofuran derivative.

Under different conditions, bromination can also proceed via an addition-elimination mechanism. Studies have shown that bromine can add across the 2,3-double bond of the furan ring, forming a 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) adduct chempedia.inforsc.org. This addition is often a trans addition, where the bromine atoms add to opposite faces of the furan ring oup.com. The stability of this adduct is crucial; its decomposition can lead to the final substituted product. For instance, the elimination of HBr from this intermediate can yield the brominated benzofuran. In the case of 2,3-dimethylbenzofuran, competition between ionic (heterolytic) and free-radical mechanisms has been observed, leading to halogenation on the side-chain methyl groups rather than the ring rsc.org.

Substituents on the benzene ring significantly influence the reactivity and orientation of electrophilic substitution reactions. Both bromine and fluorine are halogens, which exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R) due to their lone pairs of electrons.

Orientation : The resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions relative to the substituent libretexts.org.

The 5-Bromo substituent would direct an incoming electrophile to the C4 and C6 positions. However, the C6 position is already occupied by fluorine.

The 6-Fluorine substituent would direct an incoming electrophile to the C5 and C7 positions. The C5 position is already occupied by bromine.

Therefore, for electrophilic attack on the benzene ring of 5-Bromo-6-fluoro-1-benzofuran, the C4 and C7 positions would be the most likely sites of substitution, influenced by the directing effects of the bromine and fluorine atoms, respectively. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Kinetic studies provide quantitative data on reaction rates and help elucidate reaction mechanisms. Studies on the bromination of 2-acetyl-5-substituted benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT) have shown that the reaction is first order with respect to the benzofuran substrate researchgate.net.

The effect of substituents on the rate of bromination highlights the electronic principles discussed previously. Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. The observed order of reactivity for substituents at the 5-position was: 5-methoxy > 5-H > 5-bromo > 5-nitro . This demonstrates that the electron-withdrawing nature of the bromo group deactivates the ring towards electrophilic attack, slowing the reaction rate compared to the unsubstituted parent compound. Activation parameters such as enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy of activation (ΔG#) can be calculated from temperature-dependent kinetic data to further probe the transition state of the reaction .

Table 1: Activation Parameters for the Bromination of 2-Acetyl-5-Substituted Benzofurans
Substituent (at C5)ΔH# (kJ/mol)ΔS# (J/K/mol)ΔG# (kJ/mol)
-H79.46-58.4296.88
-Br76.39-68.5196.84
-NO₂80.85-62.0997.13
-OCH₃77.79-60.9595.79

Mechanistic Pathways of Metal-Catalyzed Transformations

Metal-catalyzed reactions are powerful tools for the synthesis of complex heterocyclic structures like benzofurans, often offering high efficiency and selectivity under mild conditions.

Palladium and copper catalysts are extensively used in benzofuran synthesis researchgate.net. A common and powerful strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.

Palladium-Copper Co-catalysis (Sonogashira Coupling/Cyclization): This widely used method involves a Sonogashira cross-coupling reaction between an o-halophenol and an alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst nih.gov. The proposed mechanism generally involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., an iodophenol derivative) to form a Pd(II) intermediate.

Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and the Cu(I) salt, transfers the alkyne group to the palladium center.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the coupled product (an o-alkynylphenol) and regenerate the Pd(0) catalyst.

Intramolecular Cyclization: The o-alkynylphenol then undergoes an intramolecular hydroalkoxylation (cyclization), often catalyzed by the same metal complexes or promoted by a base, to form the benzofuran ring nih.govscielo.org.mx.

Copper-Mediated Oxidative Annulation: Copper catalysts can also mediate the direct synthesis of benzofurans from phenols and internal alkynes through an oxidative annulation process rsc.orgnih.gov. Mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and subsequent cyclization rsc.org. In some copper-catalyzed dehydrogenative C-O coupling reactions, a radical-based mechanism is proposed, initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst rsc.orgsemanticscholar.org.

In recent years, photoredox and organocatalysis have emerged as sustainable and powerful strategies for organic synthesis.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables the synthesis of benzofuran derivatives through radical-mediated pathways. For example, the oxidative [3+2] cycloaddition of phenols and alkenes can be achieved using a photocatalyst (like a ruthenium complex) and a mild oxidant nih.gov. The general mechanism involves:

The photocatalyst absorbs visible light and enters an excited state.

The excited photocatalyst engages in a single-electron transfer (SET) with the phenol, generating a phenoxy radical.

This radical then participates in subsequent steps, such as addition to an alkene, followed by cyclization and oxidation to form the dihydrobenzofuran or fully aromatized benzofuran product nih.govnih.gov.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of metals. Benzofuran synthesis can be achieved through acid or base-catalyzed mechanisms.

Acid Catalysis: Brønsted acids like triflic acid or even acetic acid can catalyze the cyclization of suitable precursors. For instance, the cyclization of an acetal (B89532) substrate can be initiated by protonation, followed by the elimination of an alcohol to form an oxonium ion. This reactive intermediate then undergoes intramolecular nucleophilic attack by the phenyl ring, leading to the benzofuran core after a final elimination step wuxiapptec.com.

Base Catalysis: Bases like triethylamine (B128534) can be used in classic reactions such as the Rap–Stoermer reaction to synthesize benzofuran derivatives nih.gov.

Intramolecular Rearrangements and Substituent Migration Phenomena

While specific studies on intramolecular rearrangements of this compound itself are not extensively documented in publicly available literature, a broader understanding of such phenomena in the synthesis of highly substituted benzofuran derivatives offers significant mechanistic insights. Research into the synthesis of complex benzofurans has revealed unusual and powerful transformations involving substituent migrations, which are pertinent to understanding the potential reactivity of this compound derivatives.

One of the most notable examples of such rearrangements occurs during the synthesis of highly substituted benzo[b]furans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgresearchgate.netnih.gov This methodology has been shown to proceed through a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which is then followed by a substituent migration. rsc.orgnih.govrsc.org This process allows for the formation of multiaryl-substituted and even fully substituted benzofurans. rsc.orgnih.gov

The proposed mechanism for this transformation provides a framework for understanding potential intramolecular rearrangements in derivatives of this compound. rsc.org The reaction is typically initiated by the electrophilic activation of an alkynyl sulfoxide (B87167) with an agent like trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.org This activation generates a highly reactive sulfonium (B1226848) or sulfuran intermediate. rsc.org A phenol, in this hypothetical case a derivative of this compound, would then react with this intermediate. rsc.org

This is followed by a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of the resulting alkynyl sulfonium intermediate, leading to a dearomatized intermediate. rsc.org The crucial step involving substituent migration occurs from this dearomatized intermediate to regenerate the aromatic benzofuran ring system. rsc.org For instance, in the synthesis of certain highly substituted benzofurans, alkyl and even aryl groups have been observed to migrate. rsc.orgrsc.org This migration is a key step in achieving the final, often sterically congested, product. rsc.org

The Jacobsen rearrangement, which describes the migration of alkyl groups on multisubstituted benzenes under acidic conditions, provides a classical precedent for such substituent migrations. rsc.orgrsc.org For example, the sulfonylation of 1,2,4,5-tetraalkylbenzenes in concentrated sulfonic acid leads to the formation of 2,3,4,5-tetraalkylbenzenesulfonic acids through the rearrangement of carbocation intermediates. rsc.orgrsc.org This principle of substituent migration in cationic intermediates is analogous to the proposed mechanism in the benzofuran synthesis. rsc.orgrsc.org

The following table summarizes the key stages of this proposed intramolecular rearrangement and substituent migration pathway, which could be applicable in the synthesis of complex derivatives of this compound.

StepDescriptionIntermediate TypeKey Transformation
1Electrophilic ActivationSulfonium/Sulfuran IntermediateActivation of alkynyl sulfoxide by an activating agent (e.g., TFAA).
2Nucleophilic AttackAlkynyl Sulfonium IntermediateReaction of a phenolic derivative with the activated sulfoxide.
3 rsc.orgrsc.org-Sigmatropic RearrangementDearomatized IntermediateCharge-accelerated rearrangement leading to a non-aromatic species.
4Substituent MigrationCationic IntermediateMigration of a substituent (alkyl or aryl) to regenerate the aromatic ring.
5DeprotonationFinal Benzofuran ProductLoss of a proton to yield the highly substituted benzofuran.

This mechanistic pathway highlights the potential for complex intramolecular rearrangements in the synthesis of derivatives of this compound, particularly when employing methods designed to construct highly substituted aromatic systems. rsc.org The migration of substituents is a powerful tool for accessing benzofuran structures that would be difficult to prepare using conventional methods. rsc.orgrsc.org

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic data for the compound this compound. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectral information, specific, verifiable data sets required for a thorough analysis as per the requested article structure are not publicly available at this time.

The investigation aimed to gather detailed research findings for ¹H NMR, ¹³C NMR, ¹⁹F NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY), and FT-IR spectroscopy to elucidate the structural and electronic properties of this compound. However, the search did not yield any published papers or database entries containing the specific chemical shifts, coupling constants, and vibrational frequencies for this particular molecule.

While information exists for structurally related compounds, such as other substituted benzofurans or their precursors, this data cannot be reliably extrapolated to provide an accurate and scientifically rigorous characterization of this compound. The precise influence of the bromo and fluoro substituents at the 5- and 6-positions on the benzofuran core introduces unique electronic effects that would manifest as distinct and unpredictable spectroscopic signatures.

Consequently, the creation of an article with the specified detailed sections and data tables on the advanced spectroscopic characterization of this compound cannot be fulfilled at present due to the absence of the necessary primary scientific data. Further experimental research and publication of the findings are required for such an analysis to be possible.

Advanced Spectroscopic Characterization of 5 Bromo 6 Fluoro 1 Benzofuran

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman) for Vibrational Fingerprinting

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to obtain a unique vibrational fingerprint of a molecule. This "fingerprint" arises from the inelastic scattering of monochromatic light, which reveals information about the molecular vibrations and, consequently, the chemical structure and bonding within the compound.

For 5-Bromo-6-fluoro-1-benzofuran, an FT-Raman spectrum would exhibit a series of characteristic bands corresponding to the vibrational modes of its specific functional groups and skeletal structure. Key vibrational modes would include:

Benzofuran (B130515) Ring Vibrations: Stretching and bending vibrations of the C-C and C-O bonds within the fused ring system.

C-Br Stretching: A characteristic low-frequency band corresponding to the carbon-bromine bond.

C-F Stretching: A band in the fingerprint region associated with the carbon-fluorine bond.

Aromatic C-H Vibrations: Stretching and bending modes of the hydrogens attached to the benzene (B151609) ring.

The precise positions and intensities of these peaks would provide a unique spectral signature for this compound, allowing for its identification and differentiation from other isomers or related compounds.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₄BrFO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, confirming the elemental composition of the synthesized compound.

Table 1: Theoretical Mass Data for this compound

Ion AdductMolecular FormulaTheoretical m/z
[M+H]⁺C₈H₅BrFO⁺214.9502
[M+Na]⁺C₈H₄BrFNNaO⁺236.9321

Note: These values are predicted and would require experimental verification via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for generating ions from molecules without significant fragmentation. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

For this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule ([M+H]⁺) or other adducts such as the sodium adduct ([M+Na]⁺). The detection of these molecular ions would confirm the molecular weight of the compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the crystal lattice and the molecular structure.

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding, halogen bonding, or π-π stacking interactions.

While crystallographic data exists for similar substituted benzofurans, specific data for this compound is not currently available in the surveyed literature.

Computational Chemistry and Theoretical Studies on 5 Bromo 6 Fluoro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 5-Bromo-6-fluoro-1-benzofuran, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional structure. semanticscholar.org

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For the benzofuran (B130515) core, calculations would confirm its essential planarity. nih.gov The resulting electronic properties, such as total energy, dipole moment, and charge distribution, are also obtained from these calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.895 C-C-Br 120.5
C-F 1.350 C-C-F 119.8
C-O (furan) 1.362 C-O-C 105.0

Note: This data is illustrative and represents typical values expected from DFT calculations.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis for a rigid molecule like this compound is relatively straightforward. The fused benzofuran ring system severely restricts rotational freedom, meaning the molecule does not have multiple distinct conformers in the way a flexible aliphatic chain would. nih.gov The primary focus of a potential energy surface scan would be on minor variations, such as slight out-of-plane puckering of the rings or vibrations of the substituent atoms. The global minimum on this surface corresponds to the optimized, planar geometry. Due to this rigidity, the molecule is expected to exist predominantly in a single, stable conformation. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. semanticscholar.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Global reactivity descriptors can be calculated from these energies to quantify the molecule's chemical behavior.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors

Parameter Value (eV) Formula
EHOMO -6.50 -
ELUMO -1.25 -
Energy Gap (ΔE) 5.25 ELUMO - EHOMO
Ionization Potential (I) 6.50 -EHOMO
Electron Affinity (A) 1.25 -ELUMO
Global Hardness (η) 2.63 (I - A) / 2

Note: These values are representative examples for a halogenated aromatic compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction, translating it into the familiar language of Lewis structures, lone pairs, and bond orbitals. wisc.eduwisc.edu This method is used to study intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding the molecule's aromaticity and stability.

A key part of NBO analysis is the second-order perturbation theory analysis, which evaluates the energetic significance of donor-acceptor (bond-antibond) interactions. These interactions, often described as hyperconjugation, reveal the underlying electronic effects that contribute to molecular stability. For instance, it can highlight the delocalization of lone pairs from the oxygen, fluorine, and bromine atoms into the antibonding orbitals of the ring system.

Table 3: Illustrative NBO Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) π* (C=C) 25.5
LP (F) σ* (C-C) 4.2
LP (Br) σ* (C-C) 2.8

Note: LP denotes a lone pair. The data is illustrative of expected electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. semanticscholar.org The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential around the furan (B31954) oxygen atom due to its lone pairs. The fluorine and bromine atoms would also create electronegative regions. The hydrogen atoms on the aromatic ring would likely be associated with areas of positive potential. This map provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately simulate various spectroscopic properties, providing valuable data for structure elucidation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. nmrdb.orgnmrdb.org

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. The resulting theoretical IR spectrum shows the characteristic absorption peaks corresponding to specific bond stretching and bending modes (e.g., C-H, C=C, C-O, C-F, C-Br).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, helping to understand the electronic transitions, such as π → π*, responsible for the molecule's absorption of light.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

¹³C NMR Chemical Shift (ppm) ¹H NMR Chemical Shift (ppm) IR Wavenumber (cm⁻¹) UV-Vis λmax (nm)
C-Br 115.2 H (furan) 7.65 C-H stretch 3100 π → π* 285
C-F 158.0 (d, JCF=245 Hz) H (furan) 6.80 C=C stretch 1610 n → π* 320
C-O 145.8 H (benzene) 7.50 C-O stretch 1250

Note: This data is representative and intended for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition State Geometries

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy pathway from reactants to products. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate.

For this compound, one could model reactions like electrophilic aromatic substitution or nucleophilic substitution. DFT calculations would be used to determine the geometries and energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This modeling can elucidate reaction mechanisms, predict product distributions, and explain regioselectivity. semanticscholar.org For example, it could determine whether an incoming electrophile would preferentially add to the furan or the benzene (B151609) portion of the molecule.

Advanced Research Applications and Future Perspectives of 5 Bromo 6 Fluoro 1 Benzofuran

Role as a Privileged Chemical Scaffold in Complex Molecule Synthesis

The benzofuran (B130515) core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The introduction of bromine and fluorine atoms at the 5- and 6-positions of the 1-benzofuran ring system in 5-Bromo-6-fluoro-1-benzofuran offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications.

The presence of two distinct halogen atoms provides orthogonal handles for selective functionalization. The bromo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. This strategic placement of a reactive handle enables the construction of extensive libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the bromine at the C-5 position can be readily displaced to introduce new functionalities, a common strategy in the elaboration of benzofuran-based compounds.

Utility in Materials Science Research and Design

The unique electronic and photophysical properties of the benzofuran ring system, further modulated by halogen substitution, make this compound a promising building block in materials science. Benzofuran derivatives are known to exhibit interesting optical and electronic properties, and the introduction of heavy atoms like bromine can influence processes such as intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Research into halogenated organic compounds has demonstrated their potential in the design of materials with specific properties. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly being utilized as a tool for crystal engineering and the self-assembly of supramolecular structures. The bromine and fluorine atoms in this compound can participate in halogen bonding, potentially directing the solid-state packing of derived materials and influencing their bulk properties.

While specific research on the materials science applications of this compound is still in its nascent stages, the known properties of halogenated aromatic compounds suggest its potential utility in the development of:

Organic semiconductors: The π-conjugated system of the benzofuran core, tunable by the electronic effects of the halogens, could be exploited in the design of new semiconductor materials for transistors and sensors.

Luminescent materials: The influence of the bromo and fluoro substituents on the photophysical properties of the benzofuran scaffold could lead to the development of novel fluorophores or phosphorescent materials for imaging and sensing applications.

Liquid crystals: The rigid, anisotropic structure of the benzofuran core, combined with the polarizability of the halogen atoms, are features often found in liquid crystalline materials.

Further investigation into the solid-state structure and photophysical properties of derivatives of this compound is warranted to fully explore its potential in this domain.

Development as Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for dissecting complex biological pathways and understanding the mechanisms of drug action. The this compound scaffold offers several features that make it an attractive starting point for the design of such probes. The benzofuran core can serve as a recognition element for specific biological targets, while the halogen atoms provide opportunities for the introduction of reporter groups or reactive functionalities.

The bromine atom, in particular, can be utilized in several ways for the development of chemical probes:

Photoaffinity Labeling: The C-Br bond can be photolabile under certain conditions, allowing for the generation of a reactive species that can covalently bind to a target protein upon photoactivation. This enables the identification of drug targets and the mapping of binding sites.

Radiolabeling: The bromine atom can be replaced with a radioactive isotope, such as 76Br or 77Br, to create radiolabeled probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These imaging techniques allow for the non-invasive visualization and quantification of biological targets in vivo.

Click Chemistry: The bromo group can be converted to an azide (B81097) or an alkyne, providing a handle for "click" chemistry reactions. This allows for the efficient and specific attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the benzofuran scaffold.

The fluorine atom can also contribute to the properties of a chemical probe by enhancing its metabolic stability and modulating its binding affinity. Furthermore, the 19F nucleus is NMR-active, which could potentially be exploited for 19F NMR-based screening and mechanistic studies. The development of chemical probes based on the this compound scaffold could provide valuable insights into a variety of biological processes and accelerate the discovery of new therapeutic agents.

Exploration of Structure-Reactivity Relationships in Novel Halogenated Benzofurans

The presence of both bromine and fluorine on the benzofuran ring of this compound provides a unique opportunity to study the structure-reactivity relationships of dihalogenated heterocyclic systems. The electronic effects of the two halogens are distinct: fluorine is highly electronegative and a weak π-donor, while bromine is less electronegative but more polarizable. The interplay of these effects influences the reactivity of the benzofuran ring at various positions.

For instance, the electron-withdrawing nature of the halogens can affect the nucleophilicity and electrophilicity of the furan (B31954) and benzene (B151609) rings, influencing their susceptibility to various chemical transformations. Understanding how the combined presence of bromine and fluorine at the 5- and 6-positions impacts the regioselectivity of electrophilic aromatic substitution, metalation, and other functionalization reactions is crucial for the strategic design of synthetic routes to novel derivatives.

Computational studies, such as density functional theory (DFT) calculations, can be employed to predict the electron density distribution, bond dissociation energies, and reaction pathways for this compound and its derivatives. These theoretical investigations, coupled with experimental studies, can provide a detailed understanding of the factors governing the reactivity of this and other polyhalogenated benzofurans. This knowledge is not only of fundamental academic interest but also has practical implications for the development of efficient and selective synthetic methodologies.

Emerging Methodologies for Future Benzofuran Ring Functionalization and Derivatization

The development of novel and efficient methods for the functionalization of heterocyclic compounds is a continuous endeavor in organic synthesis. For this compound, several emerging methodologies hold promise for its future derivatization and the expansion of its chemical space.

Late-Stage Functionalization: Recent advances in C-H activation and functionalization reactions offer exciting possibilities for the direct modification of the benzofuran core, potentially at positions that are not easily accessible through classical methods. Palladium-catalyzed C-H arylation, for example, could be employed to introduce aryl groups at specific positions on the benzofuran ring, guided by the electronic and steric influences of the existing halogen substituents.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild reaction conditions. This methodology could be applied to the functionalization of this compound, for instance, in radical-based C-H functionalization or cross-coupling reactions, offering alternative and potentially more sustainable synthetic routes.

Flow Chemistry: The use of continuous-flow microreactors can offer significant advantages in terms of reaction control, safety, and scalability. For the functionalization of this compound, flow chemistry could enable the precise control of reaction parameters, such as temperature and reaction time, leading to improved yields and selectivities, particularly for highly exothermic or rapid reactions.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis is gaining increasing attention due to their high selectivity and environmentally friendly nature. While currently limited, the development of engineered enzymes could provide novel pathways for the selective functionalization of the this compound scaffold, for example, through regioselective hydroxylation or other transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-6-fluoro-1-benzofuran, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via halogenation of 1-benzofuran derivatives. A common approach involves electrophilic substitution, where bromine and fluorine are introduced sequentially. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80–90°C, followed by fluorination via halogen exchange with a fluorinating agent like KF in DMF at elevated temperatures . Purification often involves column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol. Analytical confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F) and high-resolution mass spectrometry (HRMS).

Q. How can researchers verify the purity and stability of this compound under storage conditions?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Stability studies involve storing the compound at –20°C under inert atmosphere (argon) and monitoring degradation via periodic GC-MS analysis. For halogenated benzofurans, degradation pathways often include dehalogenation or oxidation, so FTIR tracking of C–Br (550–600 cm⁻¹) and C–F (1200–1250 cm⁻¹) stretches is recommended .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated benzofuran derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, particularly for handling heavy atoms (Br) and anisotropic displacement parameters. For disordered fluorine atoms, apply restraints (e.g., DFIX, SIMU) in SHELX to stabilize refinement. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles against expected values (e.g., C–Br ≈ 1.89 Å, C–F ≈ 1.34 Å) . If twinning is observed (common in halogenated systems), use TwinRotMat in PLATON to deconvolute data.

Q. How can researchers address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from competing electronic effects (Br as a leaving group vs. F as an electron-withdrawing group). Design controlled experiments using PICO (Population: Pd catalysts; Intervention: Ligand type; Comparison: Suzuki vs. Stille coupling; Outcome: Yield/selectivity). For example, test Pd(PPh3)4 vs. Pd(dba)2/XPhos in Suzuki reactions with arylboronic acids. Monitor regioselectivity via <sup>19</sup>F NMR to detect para/meta coupling products .

Q. What computational methods best predict the electronic and steric effects of the bromo-fluoro substituents in 1-benzofuran systems?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For steric effects, use Conductor-like Screening Model (COSMO) to simulate solvent interactions. Validate predictions against experimental Hammett substituent constants (σmeta for F ≈ 0.34, σpara for Br ≈ 0.26) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.